molecular formula C22H22ClNO3 B3612878 N-(4-chlorobenzyl)-5-[(4-propylphenoxy)methyl]-2-furamide

N-(4-chlorobenzyl)-5-[(4-propylphenoxy)methyl]-2-furamide

Cat. No. B3612878
M. Wt: 383.9 g/mol
InChI Key: QUWBIARWNDYHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-5-[(4-propylphenoxy)methyl]-2-furamide, commonly known as CPPF, is a chemical compound that has been extensively studied for its potential use in scientific research. CPPF has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of CPPF involves its selective binding to the GABA-A receptor. This receptor is a type of ligand-gated ion channel that is activated by the neurotransmitter GABA. When CPPF binds to the receptor, it induces a conformational change that leads to the opening of the ion channel and the influx of chloride ions into the neuron. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPPF are complex and varied. One of the most significant effects of CPPF is its ability to selectively activate the GABA-A receptor. This activation leads to a variety of downstream effects, including the hyperpolarization of neurons, the inhibition of neurotransmitter release, and the modulation of synaptic plasticity. CPPF has also been shown to have anxiolytic and sedative effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using CPPF in lab experiments is its selectivity for the GABA-A receptor. This selectivity allows researchers to study the effects of GABA-A receptor activation on neuronal activity without the confounding effects of other neurotransmitter systems. However, there are also some limitations to using CPPF in lab experiments. For example, CPPF has relatively low potency compared to other GABA-A receptor agonists, which may limit its usefulness in some experimental paradigms.

Future Directions

There are many potential future directions for research involving CPPF. One promising area of research involves the development of more potent and selective GABA-A receptor agonists based on the structure of CPPF. Another potential direction for research is the investigation of the potential therapeutic applications of CPPF in the treatment of anxiety disorders. Additionally, CPPF could be used to study the role of the GABA-A receptor in various neurological and psychiatric disorders, such as epilepsy and schizophrenia.
Conclusion
In conclusion, CPPF is a chemical compound that has been extensively studied for its potential use in scientific research. Its selective binding to the GABA-A receptor makes it a valuable tool for studying the role of this receptor in neuronal activity. CPPF has a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. While there are some limitations to using CPPF in lab experiments, it has many potential future directions for research, including the development of more potent and selective GABA-A receptor agonists and the investigation of its potential therapeutic applications.

Scientific Research Applications

CPPF has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of CPPF as a tool for studying the role of the GABA-A receptor in the brain. CPPF has been shown to selectively bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. By selectively binding to this receptor, CPPF can be used to study the effects of GABA-A receptor activation on neuronal activity.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-[(4-propylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3/c1-2-3-16-6-10-19(11-7-16)26-15-20-12-13-21(27-20)22(25)24-14-17-4-8-18(23)9-5-17/h4-13H,2-3,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWBIARWNDYHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorobenzyl)-5-[(4-propylphenoxy)methyl]-2-furamide
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